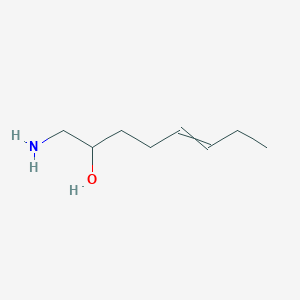
1-Aminooct-5-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminooct-5-en-2-ol is an organic compound with the molecular formula C₈H₁₇NO It is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) attached to an octene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Aminooct-5-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-octen-2-one with ammonia or an amine under suitable conditions to introduce the amino group. Another method involves the reduction of 1-nitrooct-5-ene, followed by hydrolysis to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-Aminooct-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated amine.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used
Major Products Formed:
Oxidation: Formation of 1-aminooct-5-en-2-one or 1-aminooct-5-en-2-al.
Reduction: Formation of 1-aminooctan-2-ol.
Substitution: Formation of various substituted amines depending on the substituent introduced
Aplicaciones Científicas De Investigación
1-Aminooct-5-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-Aminooct-5-en-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s activity in biochemical pathways and its potential therapeutic effects .
Comparación Con Compuestos Similares
1-Aminooctane: Lacks the double bond and hydroxyl group, making it less reactive.
5-Amino-1-pentanol: Shorter carbon chain and different positioning of functional groups.
1-Amino-2-octanol: Similar structure but with the amino and hydroxyl groups on adjacent carbons
Uniqueness: 1-Aminooct-5-en-2-ol is unique due to the presence of both an amino group and a hydroxyl group on a long carbon chain with a double bond.
Propiedades
Número CAS |
646050-13-7 |
|---|---|
Fórmula molecular |
C8H17NO |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
1-aminooct-5-en-2-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-4-5-6-8(10)7-9/h3-4,8,10H,2,5-7,9H2,1H3 |
Clave InChI |
CTIDZVARZVLEEB-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCCC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


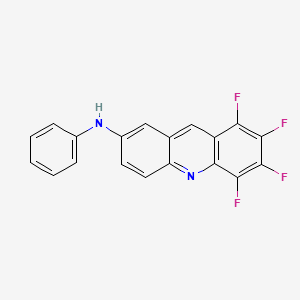
![5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide](/img/structure/B12584238.png)
![N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12584242.png)
![N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine](/img/structure/B12584243.png)
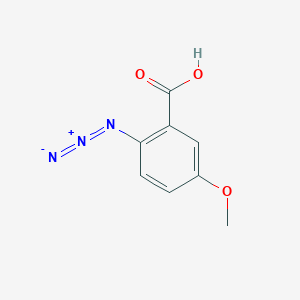
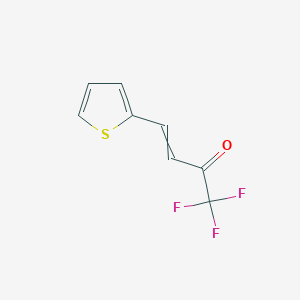
![5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584257.png)
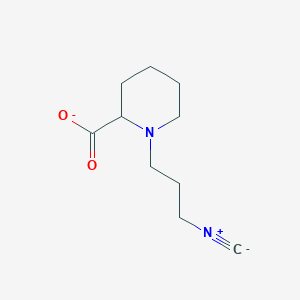
![3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine](/img/structure/B12584275.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)-](/img/structure/B12584283.png)
![Ethanethioic acid, S-[(4-methylphenyl)methyl] ester](/img/structure/B12584285.png)
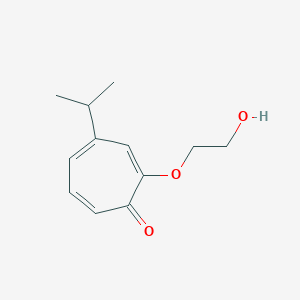
![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B12584291.png)
